N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
Description
N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole group at the 6-position. The pyridazine ring is linked via an amino group to a para-substituted phenyl ring, which is further connected to a benzamide moiety.
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-13-14-27(26-15)20-12-11-19(24-25-20)22-17-7-9-18(10-8-17)23-21(28)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPODUKCPGASQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the formation of the pyrazole and pyridazine rings. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-453 cells). The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, including ALK2 (activin receptor-like kinase 2). Kinase inhibitors are vital in developing targeted therapies for diseases such as cancer and fibrosis. The structure of this compound allows it to interact effectively with the ATP-binding sites of these kinases, potentially leading to therapeutic advancements .
Neurological Disorders
There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways involved in neuronal survival and inflammation .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various benzamide derivatives, this compound was shown to have a GI50 value lower than 20 µM against MDA-MB-453 cells. This suggests a strong potential for further development as an anticancer agent .
Case Study 2: Kinase Targeting
A series of experiments conducted on kinase inhibitors demonstrated that derivatives of N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-y))amino)phenyl)benzamide exhibited potent inhibitory activity against RET kinase, which is implicated in various cancers. The results indicated that the compound could serve as a lead for developing new RET inhibitors .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyridazine Derivatives
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Structure: Shares a pyridazine core with a pyrazole substituent but lacks the benzamide group. Instead, it has a 4-methylphenylamino group.
N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Replaces benzamide with a chromene carboxamide group.
- ~395 g/mol estimated for the target compound), which may alter solubility and membrane permeability .
Benzamide-Containing Kinase Inhibitors
Imatinib, Nilotinib, and Dasatinib
- Structure : All contain benzamide groups but utilize distinct heterocyclic cores (e.g., pyrimidine in nilotinib, thiazole in dasatinib).
- Activity : These drugs inhibit DDR1/2 kinases but primarily target BCR-ABL or SRC kinases. The target compound’s pyridazine-pyrazole scaffold may confer unique selectivity, though specific data are unavailable .
2-Acrylamido-N-(6-(phenylethynyl)pyridazin-3-yl)benzamide (4i)
- Structure : Features an acrylamido group and phenylethynyl substituent on pyridazine.
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(pentyloxy)phenyl]-1-oxopropan-2-yl}benzamide
- Structure : Benzamide linked to a peptide-like chain with alkoxy substituents.
- Function: Designed for non-kinase targets (e.g., GPCRs), highlighting how benzamide positioning dictates biological activity .
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Implications
- Structural Insights : The 3-methylpyrazole group in the target compound may enhance hydrophobic interactions in kinase binding pockets, while the benzamide moiety could stabilize hydrogen bonding, as seen in nilotinib .
- Synthetic Challenges: Alkyne coupling (e.g., Sonogashira) for pyridazine derivatives often yields <35%, suggesting room for optimization in the target compound’s synthesis .
- Biological Hypotheses : Based on structural analogs, the target compound may inhibit DDR1/2 or FGFR kinases, but empirical validation is required.
Biological Activity
N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a pyridazine moiety, and a benzamide group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential against various diseases, particularly its antileishmanial and anticancer properties.
Structural Overview
The compound's structure can be represented as follows:
This structure includes:
- Pyrazole Ring : Known for its role in various biological activities.
- Pyridazine Moiety : Contributes to the compound's interaction with biological targets.
- Benzamide Group : Imparts additional stability and reactivity.
Antileishmanial Properties
Recent studies have demonstrated that this compound exhibits inhibitory effects on enzymes associated with the Leishmania parasite. This suggests potential applications in treating leishmaniasis, a disease caused by protozoan parasites.
Key Findings :
- The compound showed effective binding to specific enzymes crucial for the survival of Leishmania, indicating a mechanism that could be exploited for therapeutic development.
Anticancer Activity
The compound has also been extensively studied for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).
In Vitro Studies :
- HeLa Cells : Mean growth inhibition percentage was reported at 38.44%.
- HepG2 Cells : Showed a growth inhibition percentage of 54.25%, indicating significant cytotoxic effects against these cancer cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Interaction studies have focused on its binding affinity to enzymes involved in disease pathways.
Enzyme Inhibition
The compound's ability to inhibit enzyme activity is crucial for its therapeutic potential. For instance:
- It has been shown to inhibit specific kinases involved in inflammatory pathways, which could be beneficial in treating autoimmune diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-ylaamino)phenyl)benzamide), it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-(7-(3-(1-pyrrolidinyl)propoxy)imidazo[1,2-a]pyridin-3-yl)-4-pyrimidinamine | Contains additional functional groups affecting reactivity |
| N-(4-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide | Similar pyrazole structure but includes a nitro group |
N-(4-((6-(3-methyl-1H-pyrazol-1-ylaamino)phenyl)-benzamide stands out due to its specific combination of heterocyclic rings and functional groups, imparting distinct chemical reactivity and biological activity compared to similar compounds.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step coupling reactions. A representative approach includes:
- Step 1: Formation of the pyridazine-pyrazole intermediate via nucleophilic substitution. For example, 3-methylpyrazole reacts with 6-chloropyridazine in the presence of cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
- Step 2: Amination of the pyridazine intermediate with 4-aminophenylbenzamide. This step often uses Pd-catalyzed cross-coupling or direct nucleophilic aromatic substitution under reflux in ethanol .
- Purification: Column chromatography (ethyl acetate/hexane gradients) and recrystallization yield the final compound. Reaction optimization focuses on catalyst selection (e.g., Cu(I) for Ullmann-type couplings) and solvent polarity to minimize byproducts .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- FTIR: Confirms amide C=O stretches (~1650 cm⁻¹) and NH vibrations (~1614 cm⁻¹) .
- NMR: NMR (DMSO-) identifies aromatic protons (δ 6.7–8.8 ppm) and pyrazole/proton environments (e.g., δ 4.25 ppm for dihydrobenzo-dioxin protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peaks) with high-resolution accuracy .
- X-ray Crystallography: Resolves structural ambiguities; SHELX software is commonly used for refinement .
Basic: How is the compound’s preliminary biological activity assessed in academic research?
- In vitro assays: Screen against kinase targets (e.g., Bcr-Abl, BTK) using enzymatic inhibition assays (IC determination). For example, CT-721 (a structural analog) was tested in kinase panels to identify selectivity profiles .
- Cellular assays: Evaluate antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays. Dose-response curves (1–10 µM) and Western blotting for phosphorylated targets confirm mechanism .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) influence its pharmacokinetic and target-binding properties?
- Lipophilicity and Stability: Trifluoromethyl groups enhance metabolic stability by reducing oxidative metabolism. LogP values (via octanol-water partitioning) correlate with improved membrane permeability .
- Target Affinity: Substitutions on the benzamide ring (e.g., 4-CF) optimize steric complementarity in kinase ATP-binding pockets. Computational docking (e.g., AutoDock) identifies key hydrogen bonds with residues like Asp381 in BTK .
- SAR Studies: Analogs with bulkier substituents (e.g., 4-phenoxyphenyl) show reduced off-target effects, as seen in BTK inhibitors like ibrutinib .
Advanced: How can crystallographic data resolve discrepancies in reported biological activity across studies?
- Structure Validation: Single-crystal X-ray diffraction (e.g., using SHELXL) confirms bond lengths and angles, distinguishing between tautomeric forms (e.g., pyrazole vs. pyridazine protonation states) that may affect activity .
- Binding Mode Analysis: Overlaying crystal structures (e.g., PDB entries) with the compound’s coordinates identifies clashes or suboptimal interactions in conflicting studies. For example, misassigned amide rotamers could explain variable IC values .
Advanced: What strategies address contradictions in efficacy data between in vitro and in vivo models?
- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy but are absent in vitro .
- Pharmacokinetic Adjustments: Dosing regimens are optimized using AUC calculations to match in vitro exposure levels. For example, higher doses compensate for rapid clearance in murine models .
- Target Engagement Assays: Ex vivo phosphoproteomics (e.g., using tumor xenografts) validates target inhibition post-administration, reconciling discordant results .
Advanced: How is computational modeling integrated into the design of derivatives with improved selectivity?
- Molecular Dynamics (MD): Simulations (e.g., AMBER) predict conformational stability in kinase binding pockets. For instance, derivatives with flexible pyridazine linkers show enhanced entropy-driven binding .
- Free Energy Perturbation (FEP): Quantifies ΔΔG values for substituent modifications, prioritizing candidates with >10-fold selectivity over off-targets (e.g., EGFR vs. Abl1) .
Advanced: What analytical methods ensure batch-to-batch consistency in synthetic protocols?
- HPLC-PDA: Purity (>95%) is confirmed using C18 columns (acetonitrile/water gradients). Detectable impurities (<0.1%) include unreacted intermediates (e.g., 4-aminophenylbenzamide) .
- Elemental Analysis: Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.4%) .
- Stability Studies: Accelerated degradation (40°C/75% RH) monitors hydrolytic susceptibility of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
